2,3-Dimethyl-2H-indazole-6-carbaldehyde
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Overview
Description
2,3-Dimethyl-2H-indazole-6-carbaldehyde is a chemical compound with the molecular formula C10H10N2O. It belongs to the class of indazole derivatives, which are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine . The compound is characterized by the presence of two methyl groups at positions 2 and 3 of the indazole ring and an aldehyde group at position 6.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethyl-2H-indazole-6-carbaldehyde typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,3-dimethylphenylhydrazine with formylbenzoic acid derivatives under acidic conditions to form the indazole ring . The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid in toluene, which facilitates the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2,3-Dimethyl-2H-indazole-6-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The indazole ring can undergo electrophilic substitution reactions, particularly at the nitrogen atom and the aromatic ring positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Electrophilic reagents such as halogens (e.g., bromine) or nitro groups can be introduced under acidic or basic conditions.
Major Products Formed
Oxidation: 2,3-Dimethyl-2H-indazole-6-carboxylic acid.
Reduction: 2,3-Dimethyl-2H-indazole-6-methanol.
Substitution: Various substituted indazole derivatives depending on the electrophile used.
Scientific Research Applications
2,3-Dimethyl-2H-indazole-6-carbaldehyde has several scientific research applications:
Mechanism of Action
The mechanism of action of 2,3-Dimethyl-2H-indazole-6-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . Additionally, it can interact with receptors on cell surfaces, modulating signal transduction pathways and influencing cellular responses .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-2H-indazole-6-carbaldehyde: Lacks the additional methyl group at position 3.
3-Methyl-2H-indazole-6-carbaldehyde: Lacks the additional methyl group at position 2.
2,3-Dimethyl-1H-indazole-6-carbaldehyde: The nitrogen atom is in a different position in the indazole ring.
Uniqueness
2,3-Dimethyl-2H-indazole-6-carbaldehyde is unique due to the presence of two methyl groups at positions 2 and 3, which can influence its chemical reactivity and biological activity.
Properties
IUPAC Name |
2,3-dimethylindazole-6-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c1-7-9-4-3-8(6-13)5-10(9)11-12(7)2/h3-6H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDRUBOKIOFAONW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CC(=CC2=NN1C)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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